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Compound of Interest

Compound Name: CK-2-68

Cat. No.: B15562406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for

preparing CK-2-68 and its analogues, a class of potent inhibitors of the mitochondrial

cytochrome bc1 complex with significant antimalarial activity. The protocols detailed below are

based on established synthetic routes for 4(1H)-quinolone derivatives, which form the core

scaffold of these compounds.

Data Presentation: Biological Activity of CK-2-68
and Analogues
The following table summarizes the in vitro inhibitory activities of CK-2-68 and related

analogues against various strains of Plasmodium falciparum and other targets. This data is

crucial for understanding the structure-activity relationships (SAR) and for guiding the design of

new, more potent compounds.
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Compound Target Assay IC50/EC50 Reference

CK-2-68
P. falciparum

(wild-type)
Growth Inhibition 40 nM [1]

Bovine heart

mitochondrial cyt

bc1 (Btbc1)

Enzyme

Inhibition
1.7 µM [2]

Rhodobacter

sphaeroides cyt

bc1 (Rsbc1)

Enzyme

Inhibition
6.7 µM [2]

RYL-552

P. falciparum

NADH

dehydrogenase 2

(PfNDH2)

Enzyme

Inhibition
3.6 nM [3]

ELQ-300
P. falciparum

(W2 strain)
Growth Inhibition 1.8 nM [4]

P. falciparum

(TM90-C2B

strain)

Growth Inhibition 1.7 nM

P4Q-158
P. berghei (liver

stage)
Growth Inhibition 3.07 nM

Analogue 12

P. falciparum

(TM90-C2B

strain)

Growth Inhibition 15.3 nM

Experimental Protocols
The synthesis of CK-2-68 and its analogues can be achieved through a multi-step process that

typically involves the formation of a 4(1H)-quinolone core, followed by functionalization at the 3-

position. The following protocols provide detailed methodologies for the key synthetic steps.
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Protocol 1: Synthesis of the 4(1H)-Quinolone Core via
Conrad-Limpach Reaction
The Conrad-Limpach reaction is a classical and versatile method for the synthesis of 4-

hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolones. This reaction

involves the condensation of an aniline with a β-ketoester.

Materials:

Substituted aniline (e.g., 4-chloro-3-methoxyaniline)

β-ketoester (e.g., ethyl acetoacetate)

High-boiling point solvent (e.g., Dowtherm A, mineral oil)

Acid catalyst (optional, e.g., p-toluenesulfonic acid)

Ethanol

Hexanes or ether

Procedure:

Condensation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the β-

ketoester (1.1 eq) in ethanol. If using a catalyst, add it at this stage (0.1 eq).

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

After the reaction is complete, remove the ethanol under reduced pressure. The resulting

intermediate, an enamine, is often a viscous oil and can be used in the next step without

further purification.

Cyclization: Add the high-boiling point solvent to the flask containing the crude enamine.

Heat the mixture to a high temperature (typically 250 °C) for 30-60 minutes.
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Cool the reaction mixture to room temperature. The 4(1H)-quinolone product will often

precipitate out of the solvent.

Collect the solid product by filtration and wash with a non-polar solvent like hexanes or ether

to remove the high-boiling point solvent.

The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Halogenation of the 4(1H)-Quinolone Core
To introduce a handle for further functionalization at the 3-position, the 4(1H)-quinolone core is

typically halogenated, most commonly iodinated.

Materials:

Substituted 2-methyl-4(1H)-quinolone

Iodine

Potassium iodide (KI)

n-Butylamine

Dimethylformamide (DMF)

Procedure:

In a reaction vessel, dissolve the 4(1H)-quinolone (1.0 eq) in DMF.

Add n-butylamine (2.0 eq) to the solution.

In a separate container, prepare a solution of iodine (1.2 eq) and potassium iodide (1.2 eq) in

a minimal amount of water.

Slowly add the iodine solution to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to

quench the excess iodine.

The 3-iodo-4(1H)-quinolone product will precipitate. Collect the solid by filtration, wash with

water, and dry.

The product can be purified by recrystallization.

Protocol 3: Synthesis of 3-Aryl-4(1H)-quinolones via
Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-

carbon bonds and is used to introduce the aryl moiety at the 3-position of the quinolone ring.

Materials:

3-Iodo-4(1H)-quinolone derivative

Arylboronic acid (e.g., 4-(4-(trifluoromethoxy)phenoxy)phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Degassed water

Procedure:

Reaction Setup: To a dry Schlenk flask or reaction vial, add the 3-iodo-4(1H)-quinolone (1.0

eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Solvent Addition: Under the inert atmosphere, add the anhydrous solvent and degassed

water (typically in a 4:1 to 10:1 ratio).
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Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor

the reaction progress by TLC or LC-MS.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract with an organic solvent such as ethyl acetate (3 x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by flash

column chromatography on silica gel to yield the final CK-2-68 analogue.

Mandatory Visualizations
Signaling Pathway of CK-2-68 Action
CK-2-68 and its analogues inhibit the cytochrome bc1 complex (Complex III) of the

mitochondrial electron transport chain. This inhibition disrupts the Q-cycle, blocking the transfer

of electrons from ubiquinol to cytochrome c, which in turn halts ATP production and leads to

parasite death.
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Caption: Inhibition of the Cytochrome bc1 Complex by CK-2-68 Analogues.
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Experimental Workflow for the Synthesis of CK-2-68
Analogues
The following diagram illustrates the general workflow for the synthesis of CK-2-68 analogues,

from starting materials to the final purified product.
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Starting Materials:
- Substituted Aniline

- β-Ketoester

Step 1: Condensation
(Conrad-Limpach Reaction)

Step 2: Thermal Cyclization

4(1H)-Quinolone Core

Step 3: Halogenation (e.g., Iodination)

3-Halo-4(1H)-Quinolone

Step 4: Suzuki Coupling
with Arylboronic Acid

Crude CK-2-68 Analogue

Step 5: Purification
(Column Chromatography)

Pure CK-2-68 Analogue

Click to download full resolution via product page

Caption: General Synthetic Workflow for CK-2-68 Analogues.
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Logical Relationship: Structure-Activity Relationship
(SAR)
This diagram outlines the key structural features of the 4(1H)-quinolone scaffold and their

influence on antimalarial activity, providing a logical framework for the design of new

analogues.
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Caption: Key Structural Determinants of Antimalarial Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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